molecular formula C17H20N2O4S2 B14956133 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine

Katalognummer: B14956133
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: BRCOECWKJPAGPQ-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine typically involves the formation of the thiazole ring followed by the introduction of the methionine moiety. One common method involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with L-methionine under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine can undergo various chemical reactions, including:

    Oxidation: The methionine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methionine moiety can be involved in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazole derivatives: Compounds like thiazole, benzothiazole, and thiazolidine share structural similarities.

    Methionine derivatives: Compounds such as N-acetylmethionine and S-methylmethionine.

Uniqueness

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine is unique due to the combination of the thiazole ring and the methionine moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits.

Eigenschaften

Molekularformel

C17H20N2O4S2

Molekulargewicht

380.5 g/mol

IUPAC-Name

(2S)-2-[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C17H20N2O4S2/c1-23-13-5-3-11(4-6-13)16-18-12(10-25-16)9-15(20)19-14(17(21)22)7-8-24-2/h3-6,10,14H,7-9H2,1-2H3,(H,19,20)(H,21,22)/t14-/m0/s1

InChI-Schlüssel

BRCOECWKJPAGPQ-AWEZNQCLSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N[C@@H](CCSC)C(=O)O

Kanonische SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC(CCSC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.